Species-Selective Thrombin Inhibition: A 6.3-Fold Preference for Rat over Human Enzyme
Thrombin inhibitor 11 demonstrates a clear species-dependent inhibitory profile. Against human thrombin, it exhibits a Ki of 65 nM. In contrast, its potency against rat thrombin is significantly higher, with a Ki of 10.3 nM [1]. This represents a 6.3-fold increase in affinity for the rat enzyme relative to the human enzyme. In comparison, the potent DTI dabigatran exhibits a similar but less pronounced species difference, with a Ki of 4.5 nM for human thrombin and a Ki of approximately 2.0 nM for rat thrombin . This differential profile makes Thrombin inhibitor 11 a valuable tool for studies where a larger potency window between human and rodent models is required, such as in certain toxicology or efficacy studies.
| Evidence Dimension | Thrombin Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Human: 65 nM; Rat: 10.3 nM |
| Comparator Or Baseline | Dabigatran: Human Ki 4.5 nM, Rat Ki ~2.0 nM |
| Quantified Difference | Thrombin inhibitor 11 shows a 6.3-fold preference for rat over human thrombin. Dabigatran shows a ~2.25-fold preference. |
| Conditions | Biochemical assay; specific conditions not detailed in vendor datasheets. |
Why This Matters
The pronounced species selectivity profile is critical for researchers designing cross-species pharmacokinetic/pharmacodynamic (PK/PD) studies or evaluating efficacy in rodent models prior to human trials.
- [1] MedChemExpress. Thrombin inhibitor 11 product datasheet. 2025. View Source
